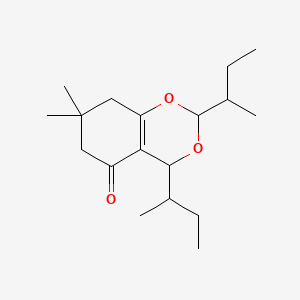
2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one is a complex organic compound with a unique structure that includes a benzodioxin ring fused with a tetrahydro-2H,5H-1,3-benzodioxin-5-one core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzodioxin Ring: This can be achieved through a cyclization reaction involving appropriate diols and aldehydes under acidic conditions.
Introduction of Butan-2-yl Groups: This step involves alkylation reactions using butan-2-yl halides in the presence of strong bases such as sodium hydride or potassium tert-butoxide.
Final Cyclization and Functionalization: The final step involves cyclization to form the tetrahydro-2H,5H-1,3-benzodioxin-5-one core, followed by functionalization to introduce the dimethyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas and palladium on carbon can be employed to reduce any unsaturated bonds.
Substitution: Halogenation reactions using reagents like N-bromosuccinimide can introduce halogen atoms into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: N-bromosuccinimide in the presence of light or heat.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while substitution reactions can introduce halogen atoms at specific positions on the benzodioxin ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-1,3-benzodioxin-5-one: Similar structure but lacks the additional hydrogenation.
2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H-1,3-benzodioxin-5-ol: Contains a hydroxyl group instead of a ketone.
Uniqueness
The uniqueness of 2,4-Di(butan-2-yl)-7,7-dimethyl-4,6,7,8-tetrahydro-2H,5H-1,3-benzodioxin-5-one lies in its specific substitution pattern and the presence of both butan-2-yl and dimethyl groups, which can impart distinct chemical and physical properties compared to similar compounds.
Properties
CAS No. |
83814-05-5 |
|---|---|
Molecular Formula |
C18H30O3 |
Molecular Weight |
294.4 g/mol |
IUPAC Name |
2,4-di(butan-2-yl)-7,7-dimethyl-6,8-dihydro-4H-1,3-benzodioxin-5-one |
InChI |
InChI=1S/C18H30O3/c1-7-11(3)16-15-13(19)9-18(5,6)10-14(15)20-17(21-16)12(4)8-2/h11-12,16-17H,7-10H2,1-6H3 |
InChI Key |
UTLHXQNBCLZCFK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C1C2=C(CC(CC2=O)(C)C)OC(O1)C(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















